N-Hydroxy-2-methyl-N-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-Hydroxy-2-methyl-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the chemical stability and biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -20°C to 0°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methyl-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-Hydroxy-2-methyl-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include trifluoromethanesulfonamide and other trifluoromethyl-substituted sulfonamides . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
N-Hydroxy-2-methyl-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of a hydroxy group, a methyl group, and a trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88978-53-4 |
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Molecular Formula |
C8H8F3NO3S |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
N-hydroxy-2-methyl-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-6-4-2-3-5-7(6)16(14,15)12(13)8(9,10)11/h2-5,13H,1H3 |
InChI Key |
ZAXRYNMYYMEOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C(F)(F)F)O |
Origin of Product |
United States |
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